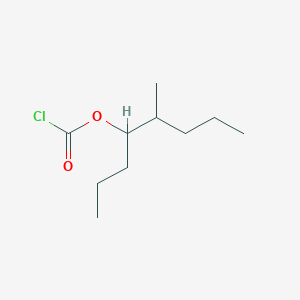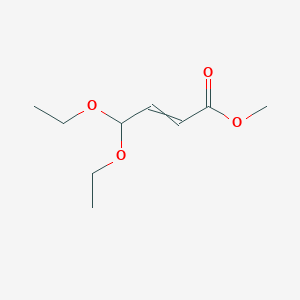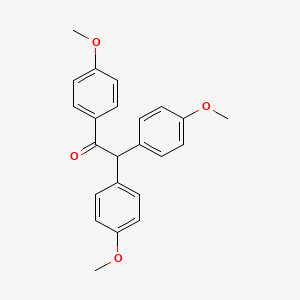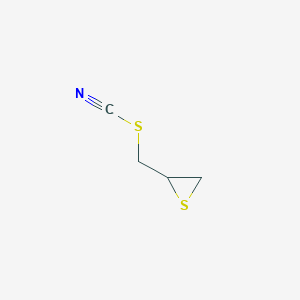
5-Methyloctan-4-yl carbonochloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyloctan-4-yl carbonochloridate is a chemical compound with the molecular formula C10H19ClO2. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by its unique structure, which includes a carbonochloridate group attached to a 5-methyloctan-4-yl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyloctan-4-yl carbonochloridate typically involves the reaction of 5-methyloctan-4-ol with phosgene or its derivatives. One common method uses triphosgene as the chlorinating agent. The reaction is carried out in an inert solvent such as dichloromethane or 1,2-dichloroethane, under controlled temperature conditions (usually around 0-5°C) to prevent decomposition .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures better control over reaction parameters and improves yield. The use of automated systems also minimizes human error and enhances safety during the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyloctan-4-yl carbonochloridate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it hydrolyzes to form 5-methyloctan-4-ol and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Dichloromethane and 1,2-dichloroethane are frequently used as solvents.
Catalysts: Catalysts such as N,N-dimethylacetamide (DMAC) can be used to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield an amide, while reacting with an alcohol would produce an ester.
Aplicaciones Científicas De Investigación
5-Methyloctan-4-yl carbonochloridate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in the modification of biomolecules.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5-Methyloctan-4-yl carbonochloridate involves the formation of a reactive intermediate that can undergo nucleophilic attack. The carbonochloridate group is highly electrophilic, making it susceptible to nucleophilic substitution reactions. This reactivity is harnessed in various synthetic applications to form new carbon-carbon or carbon-heteroatom bonds .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methyloctan-4-yl acetate
- 5-Methyloctan-4-yl bromide
- 5-Methyloctan-4-yl iodide
Uniqueness
Compared to its analogs, 5-Methyloctan-4-yl carbonochloridate is unique due to its high reactivity and versatility in forming various substituted products. Its carbonochloridate group provides a distinct advantage in synthetic applications, making it a valuable compound in both research and industrial settings .
Propiedades
Número CAS |
59734-24-6 |
|---|---|
Fórmula molecular |
C10H19ClO2 |
Peso molecular |
206.71 g/mol |
Nombre IUPAC |
5-methyloctan-4-yl carbonochloridate |
InChI |
InChI=1S/C10H19ClO2/c1-4-6-8(3)9(7-5-2)13-10(11)12/h8-9H,4-7H2,1-3H3 |
Clave InChI |
DJDOLGDERCIKNP-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)C(CCC)OC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methoxybicyclo[2.2.1]heptan-2-one](/img/structure/B14601191.png)
![Ethyl chloro(2-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}hydrazinylidene)acetate](/img/structure/B14601198.png)




![1,4-Dithiaspiro[4.4]nonane 1-oxide](/img/structure/B14601226.png)
![5-Nitro-2-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzoic acid](/img/structure/B14601233.png)

![4-[4-(Morpholin-4-yl)phenyl]butanoic acid](/img/structure/B14601265.png)
![1,1'-[1,4-Phenylenebis(methylene)]bis(2-ethylaziridine)](/img/structure/B14601267.png)

![1-(3,4-Dichlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14601284.png)
